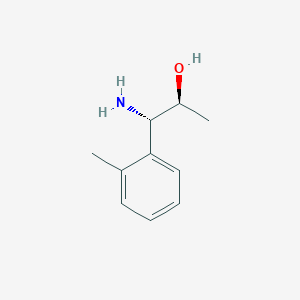

(1S,2S)-1-Amino-1-(2-methylphenyl)propan-2-OL

Description

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

(1S,2S)-1-amino-1-(2-methylphenyl)propan-2-ol |

InChI |

InChI=1S/C10H15NO/c1-7-5-3-4-6-9(7)10(11)8(2)12/h3-6,8,10,12H,11H2,1-2H3/t8-,10+/m0/s1 |

InChI Key |

KYOUUIAOUIQRGD-WCBMZHEXSA-N |

Isomeric SMILES |

CC1=CC=CC=C1[C@@H]([C@H](C)O)N |

Canonical SMILES |

CC1=CC=CC=C1C(C(C)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-(2-methylphenyl)propan-2-OL typically involves the following steps:

Starting Material: The synthesis begins with commercially available 2-methylbenzaldehyde.

Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

Amination: The resulting alcohol undergoes amination using ammonia or an amine source under suitable conditions to introduce the amino group.

Chiral Resolution: The final step involves chiral resolution to obtain the desired (1S,2S) enantiomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced separation techniques such as chromatography can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(2-methylphenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Various alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Formation of the corresponding ketone.

Reduction: Formation of the primary amine.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Pharmaceutical Synthesis

The compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its chiral nature allows for the production of enantiomerically pure compounds, which are often essential for biological activity. For instance, derivatives of this compound have been explored for their potential as antihypertensive agents and in the treatment of neurological disorders .

Case Study: Antimicrobial Activity

Recent studies have demonstrated that (1S,2S)-1-Amino-1-(2-methylphenyl)propan-2-OL exhibits significant antimicrobial properties. One notable case involved its efficacy against Helicobacter pylori, where derivatives showed IC50 values in the low micromolar range, indicating strong inhibitory effects on bacterial growth . Structural modifications enhanced potency, showcasing the importance of SAR (structure-activity relationship) studies in drug development.

Biochemical Pathways

This compound is utilized as a probe in chemical biology to investigate various biochemical pathways. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding cellular mechanisms and developing targeted therapies .

Enzyme Inhibition Studies

Research has shown that this compound can inhibit certain enzymes involved in metabolic pathways. For example, studies on its interaction with SGLT1 (sodium-glucose cotransporter 1) revealed insights into glucose uptake mechanisms during ischemic conditions . This highlights its potential applications in metabolic disease research.

Agrochemicals

The compound's properties have led to its exploration in the development of agrochemicals. Its ability to modulate biological activity can be harnessed to create effective herbicides and pesticides that target specific plant or pest species without affecting non-target organisms .

Cosmetic Formulations

Due to its safety profile and functional properties, this compound is also being investigated for use in cosmetic formulations. Its role as a stabilizer and emulsifier can enhance product performance while maintaining skin compatibility .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. Modifications at the amine group or phenyl ring significantly impact its efficacy against various targets. For instance:

| Modification | Effect on Activity |

|---|---|

| Methyl group addition | Increased potency against H. pylori |

| Hydroxyl substitution | Enhanced enzyme inhibition |

These findings illustrate how strategic alterations can lead to improved therapeutic profiles.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-(2-methylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl, F in ): Increase molecular polarity and binding affinity to hydrophobic pockets in receptors .

- Steric Effects : Bulky substituents like tert-butyl () may reduce bioavailability due to steric hindrance .

Physicochemical Properties

Predicted or experimental data from analogs suggest trends:

The 2-methyl group in the target compound likely confers moderate lipophilicity compared to halogenated derivatives, balancing solubility and membrane permeability .

Biological Activity

(1S,2S)-1-Amino-1-(2-methylphenyl)propan-2-OL is a chiral compound recognized for its potential biological activities. This compound features a secondary alcohol and an amino group, which contribute to its interactions with various biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential in fields such as neurology and oncology.

Chemical Structure and Properties

The molecular formula of this compound is C10H15NO, with a molecular weight of approximately 165.23 g/mol. The compound's stereochemistry plays a significant role in its biological behavior, influencing its reactivity and interactions with biomolecules.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The presence of the amino group allows for nucleophilic substitutions, while the secondary alcohol can participate in hydrogen bonding, enhancing the compound's binding affinity to target proteins.

Key Pathways

Research indicates that this compound may modulate pathways related to:

- Neurotransmitter regulation : Potential interactions with neurotransmitter receptors could influence neurological functions.

- Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Biological Activity Overview

Several studies have highlighted the biological activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Antitumor Activity | Exhibits potential in inhibiting tumor growth in various cancer models. |

| Neuroprotective Effects | May protect neuronal cells from oxidative stress and apoptosis. |

| Enzyme Modulation | Influences the activity of specific enzymes, potentially altering metabolic processes. |

Antitumor Studies

In a recent study, this compound demonstrated significant antitumor activity against various cancer cell lines. The mechanism was attributed to its ability to induce apoptosis and inhibit cell proliferation through modulation of signaling pathways involved in cell cycle regulation.

Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound. Results indicated that it could reduce neuronal damage in models of oxidative stress by enhancing antioxidant defenses and reducing inflammatory responses.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves chiral resolution techniques or asymmetric synthesis methods. Understanding the structure-activity relationship is critical for optimizing its biological effects.

Structure-Activity Relationship Insights

Research has revealed that modifications at specific positions on the phenyl ring can significantly impact the compound's biological activity. For instance:

- Substituents on the aromatic ring : Altering these can enhance or diminish receptor binding affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.